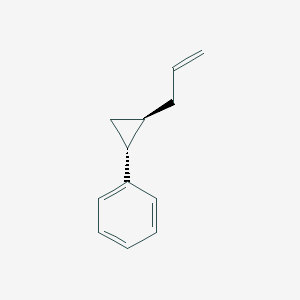

1beta-Allyl-2alpha-phenylcyclopropane

Descripción

Significance of Strained Three-Membered Rings in Molecular Design

The defining feature of the cyclopropane (B1198618) ring is its significant ring strain, a consequence of the deviation of its internal bond angles (60°) from the ideal sp³ hybridized carbon bond angle of 109.5°. wikipedia.orgnumberanalytics.com This strain, a combination of angle strain and torsional strain, results in a molecule with higher potential energy compared to its acyclic or larger-ring counterparts. wikipedia.orgfiveable.me In molecular design, this inherent strain is not a liability but rather a powerful tool. It renders the C-C bonds of the cyclopropane ring susceptible to cleavage under various conditions, effectively acting as a latent source of reactivity. nih.gov Chemists can harness this stored energy to drive reactions that might otherwise be thermodynamically unfavorable. wikipedia.org The strained ring can be strategically incorporated into a larger molecule and then opened at a later synthetic stage to introduce specific functionalities with high stereocontrol. This "strain-release" strategy is a cornerstone of modern synthetic planning. fiveable.menumberanalytics.com

Overview of Reactivity Modalities of Cyclopropanes in Synthetic Chemistry

The reactivity of cyclopropanes is largely dictated by the nature of the substituents on the ring. nih.gov These compounds can participate in a wide array of transformations, primarily involving the cleavage of one of the ring's C-C bonds.

One of the most common reactivity modes is ring-opening reactions . These can be initiated by electrophiles, nucleophiles, or radicals. nih.govnih.gov For instance, cyclopropanes bearing electron-donating and electron-withdrawing groups, often referred to as donor-acceptor (D-A) cyclopropanes, are particularly susceptible to nucleophilic ring-opening. researchgate.netbohrium.com The "push-pull" electronic effect polarizes a C-C bond, facilitating its cleavage. researchgate.net

Cyclopropanes can also undergo cycloaddition reactions . Acting as three-carbon synthons, they can react with various partners in [3+n] cycloadditions (where n=2, 3, 4, etc.) to construct larger ring systems. researchgate.net These reactions are often catalyzed by transition metals and provide efficient pathways to five-, six-, and seven-membered rings, which are prevalent in natural products.

Rearrangement reactions are another important facet of cyclopropane chemistry. Vinylcyclopropanes, for example, can undergo thermal or metal-catalyzed rearrangements to afford cyclopentenes. This transformation, known as the vinylcyclopropane-cyclopentene rearrangement, is a powerful tool for the synthesis of five-membered rings.

The table below summarizes some general reactivity patterns of substituted cyclopropanes:

| Reactivity Modality | Description | Typical Substrates |

| Nucleophilic Ring-Opening | Cleavage of a C-C bond by a nucleophile. | Donor-Acceptor Cyclopropanes |

| Electrophilic Ring-Opening | Cleavage of a C-C bond initiated by an electrophile. | Alkyl-substituted cyclopropanes |

| [3+2] Cycloaddition | Reaction with a two-atom component to form a five-membered ring. | Donor-Acceptor Cyclopropanes, Vinylcyclopropanes |

| Vinylcyclopropane (B126155) Rearrangement | Isomerization of a vinylcyclopropane to a cyclopentene (B43876). | Vinylcyclopropanes |

Stereochemical Considerations in Cyclopropane Derivatives

The stereochemistry of substituted cyclopropanes is a critical aspect of their chemistry, as the relative orientation of substituents on the rigid ring significantly influences their reactivity and the stereochemical outcome of their reactions. For a disubstituted cyclopropane, such as 1-allyl-2-phenylcyclopropane, two diastereomers are possible: cis and trans. chemistryschool.netpearson.com In the cis isomer, the substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces.

The nomenclature 1β-Allyl-2α-phenylcyclopropane specifies a particular stereoisomer. The α and β designators are used to denote the relative stereochemistry of substituents on a ring system. In this case, it indicates that the allyl and phenyl groups are on opposite faces of the cyclopropane ring, corresponding to a trans configuration.

The stereochemical integrity of the cyclopropane ring is often maintained during synthetic transformations, allowing for the transfer of stereochemical information from the starting material to the product. This stereospecificity is highly valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. For instance, the Simmons-Smith reaction, a common method for cyclopropanation, is known to be stereospecific, meaning that a cis-alkene will yield a cis-disubstituted cyclopropane. acs.org

The presence of multiple stereocenters in more complex cyclopropane derivatives gives rise to a larger number of possible stereoisomers. researchgate.net The precise control over the stereochemistry of these centers is a central challenge and a major area of research in modern organic synthesis.

Contextualizing 1β-Allyl-2α-phenylcyclopropane within Contemporary Cyclopropane Research

While specific research focusing exclusively on 1β-Allyl-2α-phenylcyclopropane is not extensively documented in the literature, its structure allows us to place it within the context of several important areas of contemporary cyclopropane research.

The compound is a trans-1,2-disubstituted cyclopropane. The phenyl group can be considered a donor group, capable of stabilizing an adjacent positive charge, while the allyl group is a versatile functional handle. This substitution pattern suggests that 1β-Allyl-2α-phenylcyclopropane could be a substrate for a variety of transition metal-catalyzed reactions. For example, the phenyl group could direct ring-opening reactions, and the allyl group could participate in cross-coupling reactions or other transformations.

Furthermore, the presence of the allyl group makes this compound a type of vinylcyclopropane (albeit with an additional methylene (B1212753) group). This structural motif is of great interest in the study of rearrangement reactions. It is plausible that under thermal or catalytic conditions, 1β-Allyl-2α-phenylcyclopropane could undergo rearrangements to form five-membered ring systems.

The stereochemistry of the molecule is also significant. The trans relationship between the allyl and phenyl groups would influence the conformational preferences of the molecule and the stereochemical outcome of its reactions. The synthesis of this specific stereoisomer would require a stereoselective cyclopropanation method.

Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,2R)-2-prop-2-enylcyclopropyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-2-6-11-9-12(11)10-7-4-3-5-8-10/h2-5,7-8,11-12H,1,6,9H2/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZORDBUUQFXRHS-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1C[C@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Cyclopropane Ring Transformations

Ring-Opening Reactions of Substituted Cyclopropanes

The cleavage of a C-C bond in the cyclopropane (B1198618) ring can be initiated by acids, nucleophiles, or radical species. The regioselectivity of these openings in 1-allyl-2-phenylcyclopropane is dictated by the ability of the phenyl group to stabilize an adjacent positive charge or radical center.

Acid-Mediated and Lewis Acid-Catalyzed Ring Opening

Acid-catalyzed ring-opening of aryl-substituted cyclopropanes typically proceeds via protonation of the cyclopropane ring, followed by cleavage to form the most stable carbocation intermediate. rsc.org For 1-allyl-2-phenylcyclopropane, the reaction is expected to proceed through the formation of a benzylic carbocation, which is significantly stabilized by the adjacent phenyl ring.

The proposed mechanism involves the following steps:

Protonation: An acid (Brønsted or Lewis) interacts with the cyclopropane ring, weakening a C-C bond.

Ring Opening: The C1-C2 bond cleaves, leading to the formation of a secondary carbocation at the benzylic position (C2). This pathway is favored over the formation of a cation at C1 due to the superior stabilization afforded by the phenyl group.

Nucleophilic Capture: A nucleophile present in the medium traps the carbocation, leading to the final 1,3-difunctionalized propane (B168953) derivative.

Studies on simple aryl cyclopropanes have shown that this ring-opening can be achieved with Brønsted acids like triflic acid, often in specialized solvents like hexafluoroisopropanol (HFIP), to facilitate the reaction with various nucleophiles. rsc.org

Nucleophilic Attack and Electrophilic Ring Opening Pathways

While classic donor-acceptor (D-A) cyclopropanes are highly susceptible to nucleophilic ring-opening, substrates like 1-allyl-2-phenylcyclopropane lack a strong electron-withdrawing "acceptor" group. thieme-connect.com However, ring-opening can still occur, often under transition-metal catalysis or with strong nucleophiles.

Nucleophilic Pathways: Nucleophilic ring opening generally follows an S_N2-like mechanism. thieme-connect.com The reaction is facilitated by transition metals, such as Rh(I), which can coordinate to the allyl (vinyl) group and promote cleavage of the adjacent cyclopropane bond. nih.gov This generates a π-allyl-metal complex, which can then be attacked by a nucleophile.

Electrophilic Pathways: Electrophilic attack on the allyl double bond could potentially induce a rearrangement and ring opening, though this pathway is less commonly documented for this specific substitution pattern compared to rearrangements involving the intact vinylcyclopropane (B126155) system.

Radical Anion Ring Opening: Cyclopropylcarbinyl to Homoallyl Rearrangements

The presence of the phenyl group makes the molecule susceptible to single-electron transfer (SET) to form a radical anion. This process dramatically weakens the cyclopropane ring bonds, facilitating cleavage. nih.gov The ring opening of arylcyclopropane radical cations has been shown to proceed via nucleophilic attack in an S_N2-like fashion. researchgate.net

The general mechanism is as follows:

Electron Transfer: A single electron is transferred to the phenyl group's π-system, forming a radical anion.

Ring Cleavage: The added electron density destabilizes the strained ring, causing the C1-C2 bond to cleave. This opening occurs to form the more stable benzylic radical. This results in the formation of a distonic radical anion, where the radical is at the benzylic carbon and the anion is three carbons away.

Rearrangement/Protonation: The resulting species is effectively a homoallyl radical, which can be subsequently protonated or engage in other radical reactions to yield the final product. This transformation is a form of the well-known cyclopropylcarbinyl to homoallyl rearrangement, driven by the formation of a more stable radical species. beilstein-journals.orgnih.gov

Rearrangement Reactions of Cyclopropanes

Pericyclic reactions, driven by thermal activation, are prominent pathways for allyl- and vinyl-substituted cyclopropanes. For 1-allyl-2-phenylcyclopropane, two major rearrangement pathways compete: the vinylcyclopropane-cyclopentene rearrangement and the aromatic Cope rearrangement.

Vinylcyclopropane-Cyclopentene Rearrangements in Allylcyclopropane Systems

The thermal isomerization of a vinylcyclopropane to a cyclopentene (B43876) is a classic and synthetically useful ring expansion reaction. wikipedia.orgorganicreactions.org Mechanistic studies suggest the reaction can proceed through either a concerted, pericyclic pathway or a non-concerted pathway involving a diradical intermediate. wikipedia.org The specific pathway is highly dependent on the substrate's substituents and stereochemistry.

In systems analogous to 1-allyl-2-phenylcyclopropane, such as 1,1-divinyl-2-phenylcyclopropanes, the vinylcyclopropane rearrangement is considered the default thermal reaction. acs.org The rearrangement is regioselective, with migration typically occurring to the more substituted carbon of the cyclopropane ring. acs.org For the target compound, this would involve the cleavage of the C2-C3 bond and formation of a new bond between C1 and the terminal carbon of the allyl group, leading to a phenyl-substituted cyclopentene.

Aromatic Cope Rearrangements in Phenylcyclopropane Derivatives

The aromatic Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement where one of the π-systems is part of an aromatic ring. rsc.orgnih.gov This reaction is generally thermodynamically challenging due to the required disruption of aromaticity. However, substrates like 1-aryl-2-vinylcyclopropanes are particularly well-suited for this transformation. nih.govbohrium.com The release of the cyclopropane's ring strain provides a significant thermodynamic driving force that helps to compensate for the temporary loss of aromaticity in the transition state. nih.govnih.gov

For 1-allyl-2-phenylcyclopropane, the phenyl ring and the adjacent allyl group constitute the required 1,5-diene system. The proposed mechanism involves:

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: A concerted rearrangement occurs, breaking the C1-C2 bond of the cyclopropane and the C3'-C4' bond of the phenyl ring, while forming new bonds between C2-C3' and C1-C4'.

Dearomatized Intermediate: This leads to a dearomatized, bicyclic intermediate.

Rearomatization: The intermediate must then rearomatize to form the final stable product. This can occur through various subsequent steps, such as an ene reaction if a suitable enophile is present, or a proton transfer/tautomerization. nih.govnih.gov

Studies on related 1,1-divinyl-2-phenylcyclopropane systems show that the aromatic Cope rearrangement competes directly with the vinylcyclopropane rearrangement, with the dominant pathway depending on the specific substituents and reaction conditions. acs.orgnih.gov

Data Tables

Table 1: Competing Thermal Rearrangements in Phenyl-Vinylcyclopropane Systems

| Precursor Type | Rearrangement Type | Key Feature | Typical Product | Reference |

| 1-Aryl-2-vinylcyclopropane | Vinylcyclopropane Rearrangement | Default thermal pathway; ring expansion. | Substituted Cyclopentene | acs.org |

| 1-Aryl-2-vinylcyclopropane | Aromatic Cope Rearrangement | Competes with VCP-CP; driven by strain release. | Dearomatized bicyclic intermediate, then rearomatized product. | nih.govnih.gov |

Table 2: Mechanistic Pathways for Cyclopropane Ring Transformations

| Transformation | Initiator | Key Intermediate | Driving Force |

| Acid-Mediated Ring Opening | Brønsted/Lewis Acid | Benzylic Carbocation | Formation of stable carbocation |

| Nucleophilic Ring Opening | Nucleophile (often with catalyst) | π-Allyl-Metal Complex | Relief of ring strain |

| Radical Anion Ring Opening | Single Electron Transfer (SET) | Distonic Radical Anion | Relief of ring strain; formation of stable radical |

| Vinylcyclopropane Rearrangement | Heat | Diradical or Pericyclic TS | Relief of ring strain |

| Aromatic Cope Rearrangement | Heat | Dearomatized Bicyclic Intermediate | Relief of ring strain |

Sigmatropic Shifts and Electrocyclic Ring Transformations

Pericyclic reactions, which proceed through a cyclic transition state, are a prominent feature of the chemistry of substituted cyclopropanes. For molecules like 1β-allyl-2α-phenylcyclopropane, sigmatropic shifts and electrocyclic transformations are of particular interest.

Sigmatropic Rearrangements: These intramolecular reactions involve the migration of a σ-bond across a π-system. libretexts.orgwikipedia.org In the context of 1β-allyl-2α-phenylcyclopropane, the allyl group provides a framework for potential acs.orgacs.org-sigmatropic rearrangements, such as the Cope and Claisen rearrangements, although the latter would require a strategically placed heteroatom. libretexts.orgimperial.ac.uk The Cope rearrangement, a acs.orgacs.org shift within a 1,5-diene system, could be envisioned under thermal conditions. libretexts.org Evidence for such rearrangements often comes from isotopic labeling studies, which can track the transposition of the allyl group. libretexts.org

Another class of relevant sigmatropic shifts are [1,n] migrations of hydrogen or alkyl groups. wikipedia.org For instance, wikipedia.orgrsc.org hydrogen shifts are common in cyclic and acyclic systems containing dienes and are predicted by orbital symmetry rules to proceed via a suprafacial pathway. wikipedia.orglibretexts.org

Electrocyclic Ring Transformations: These reactions involve the interconversion of a π-bond and a σ-bond, leading to ring-opening or ring-closing. wikipedia.org The high strain energy of the cyclopropane ring (approximately 29.0 kcal/mol) makes it susceptible to ring-opening reactions. wikipedia.org Thermal or photochemical conditions can induce the cleavage of a C-C bond in the cyclopropane ring. wikipedia.orgmasterorganicchemistry.com According to the Woodward-Hoffmann rules, the stereochemical outcome of these reactions—whether they proceed in a conrotatory or disrotatory fashion—is dependent on the number of π-electrons involved and whether the reaction is thermally or photochemically initiated. wikipedia.orgmasterorganicchemistry.com For a cyclopropyl (B3062369) system, ring-opening to an allyl cation is a known electrocyclic process. youtube.com The stereochemistry of the substituents on the ring dictates the stereochemical outcome of the resulting allyl system. stereoelectronics.org

| Pericyclic Reaction Type | Description | Applicability to 1β-Allyl-2α-phenylcyclopropane |

| acs.orgacs.org-Sigmatropic Shift (Cope) | Intramolecular rearrangement of a 1,5-diene. libretexts.org | The allyl group provides part of the necessary 1,5-diene framework, suggesting potential for this rearrangement under thermal conditions. |

| wikipedia.orgrsc.org-Sigmatropic Shift | Migration of a hydrogen or alkyl group across a five-atom π-system. wikipedia.org | Possible if a conjugated diene system can be formed, often proceeding suprafacially. libretexts.org |

| Electrocyclic Ring-Opening | Conversion of a σ-bond to a π-bond, relieving ring strain. wikipedia.org | The strained cyclopropane ring is prone to opening, forming an allyl intermediate. The stereochemistry is governed by orbital symmetry rules. wikipedia.orgstereoelectronics.org |

Isomerization of Bicyclic Cyclopropane Derivatives

The isomerization of cyclopropane derivatives can often proceed through diradical intermediates upon thermolysis. researchgate.net The cleavage of a C-C bond in the cyclopropane ring can lead to a diradical species that can subsequently re-close to form either the original cyclopropane (leading to geometric isomerization or racemization) or a new ring system. researchgate.net For a molecule like 1β-allyl-2α-phenylcyclopropane, the phenyl and allyl substituents can influence the stability of the diradical intermediates, thereby affecting the reaction pathways and products.

In some cases, bicyclic systems can undergo "walk rearrangements," which are a type of sigmatropic shift where a divalent group migrates around a ring system. wikipedia.org This process involves a series of electrocyclic ring-closing and ring-opening steps, along with alkyl shifts. wikipedia.org

C-C Bond Activation by Transition Metals in Cyclopropane Derivatives

The inherent ring strain of cyclopropanes makes them excellent substrates for C-C bond activation by transition metals. wikipedia.org This process typically involves the oxidative addition of a C-C bond to a low-valent metal center. wikipedia.orgwikipedia.org

Oxidative Addition Pathways and Metallacyclobutane Intermediates

The mechanism of oxidative addition can vary, with possibilities including concerted pathways, SN2-type mechanisms, and radical pathways, depending on the metal and the substrate. wikipedia.orgnih.gov

| Metal Catalyst | Intermediate | Subsequent Reactions | Potential Product Type |

| Palladium(0) | π-Allylpalladium species nih.gov | Insertion of alkenes, alkynes, or CO wikipedia.org | Fused or expanded ring systems |

| Rhodium(I) | Rhodacyclobutane wikipedia.org | Migratory insertion, β-carbon elimination | Cyclopentenones, pyrroles, cyclohexenones |

| Nickel(0) | Nickelacyclobutane researchgate.netchemistryviews.org | Reductive elimination, reaction with alkynes | Cyclopentene derivatives, cyclopropanation products wikipedia.org |

Mechanistic Divergence in Alkylidenecyclopropane Activation

Alkylidenecyclopropanes (ACPs) are structurally related to 1β-allyl-2α-phenylcyclopropane and exhibit interesting mechanistic diversity in their reactions with transition metals. rsc.org The activation of ACPs can lead to different products depending on the reaction conditions and the catalytic system employed. rsc.org For instance, rhodium-catalyzed C-H activation reactions with ACPs can be directed towards either cyclopropylation or dienylation products through control of β-hydride versus β-carbon elimination pathways from a metallacyclic intermediate. rsc.org This highlights how subtle changes in the catalytic environment can lead to significant divergence in the reaction mechanism and outcome. rsc.orgrsc.org

Photoinitiated and Electrochemical Mechanistic Pathways

Beyond thermal and metal-catalyzed reactions, photoinitiated and electrochemical methods offer alternative pathways for the transformation of cyclopropane derivatives.

Photoinitiated Pathways: Photochemical reactions can induce transformations that are not accessible under thermal conditions. masterorganicchemistry.com For cyclopropanes, photoinitiation can lead to excited states that undergo different modes of electrocyclic ring-opening than their thermal counterparts. wikipedia.org For example, a reaction that is conrotatory under thermal conditions may become disrotatory under photochemical conditions. wikipedia.org Photo-initiated polymerizations, where light absorption by a photoinitiator generates radicals, represent another avenue of reactivity, although this is more relevant to the functional groups attached to the cyclopropane ring. rsc.orgmdpi.com In the context of alkylidenecyclopropanes, visible-light-mediated processes have been used to generate radicals via ring-opening. researchgate.net

Electrochemical Pathways: Electrochemical methods, particularly when combined with transition metal catalysis, provide a powerful tool for controlling reaction pathways. rsc.org For example, rhodaelectro-catalyzed C-H activation with alkylidenecyclopropanes allows for selective cyclopropylation by using electricity as a sustainable oxidant, avoiding chemical oxidants that might lead to different selectivity. rsc.org This approach demonstrates how electrochemical control can influence the mechanistic manifold of a reaction. rsc.org

Computational and Theoretical Studies on Cyclopropane Systems

Quantum Chemical Analysis of Bonding and Strain in Cyclopropanes (e.g., Walsh Model)

The cyclopropane (B1198618) ring is characterized by significant ring strain, a consequence of its rigid, planar three-membered ring structure. wikipedia.orgmasterorganicchemistry.com This strain arises from two primary sources: angle strain and torsional strain. The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. masterorganicchemistry.compearson.comlibretexts.org This angle compression leads to inefficient overlap of the atomic orbitals, resulting in weaker "bent bonds" and increased reactivity compared to acyclic alkanes. libretexts.orgqmul.ac.uk Additionally, the C-H bonds on adjacent carbon atoms are in an eclipsed conformation, which introduces considerable torsional strain. libretexts.orglibretexts.org The total ring strain in cyclopropane is approximately 115 kJ/mol (27.5 kcal/mol). libretexts.org

To explain the electronic structure of such a strained ring, the Walsh model offers a valuable theoretical framework. qmul.ac.ukcore.ac.ukacs.org This model proposes that the carbon atoms in the cyclopropane ring are sp²-hybridized. Two of these sp² orbitals on each carbon form C-C sigma bonds within the ring, while the third forms a C-H bond. The remaining p-orbital on each carbon is oriented toward the center of the ring. These three p-orbitals combine to form a set of three molecular orbitals. This model helps to account for the partial double-bond character and the ability of the cyclopropane ring to conjugate with adjacent π-systems, such as the phenyl group in phenylcyclopropane. sci-hub.sedatapdf.com This conjugative ability is optimal when the plane of the phenyl ring bisects the cyclopropane ring, a conformational preference that has been supported by NMR studies and theoretical calculations. datapdf.com For a substituted molecule like 1β-Allyl-2α-phenylcyclopropane, the Walsh model provides a basis for understanding the electronic interactions between the strained ring and the adjacent phenyl and allyl groups, which influence its stability and reactivity.

| Strain Component | Description | Consequence in Cyclopropane |

| Angle Strain | Deviation of bond angles from the ideal 109.5° for sp³ carbon. | C-C-C angles are forced to be 60°, leading to high strain. pearson.comlibretexts.org |

| Torsional Strain | Repulsion between electron clouds of eclipsed bonds on adjacent atoms. | All C-H bonds are eclipsed, maximizing this type of strain. libretexts.orglibretexts.org |

| Steric Strain | Repulsive interactions between atoms or groups that are not directly bonded. | Generally minimal in unsubstituted cyclopropane but relevant for substituted derivatives. libretexts.org |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions. berkeley.eduyoutube.com It allows for the accurate calculation of the energies of reactants, products, intermediates, and, crucially, transition states. researchgate.netyoutube.com By mapping the energy landscape, DFT can elucidate reaction pathways, predict product distributions, and explain the origins of selectivity. researchgate.netnih.gov

DFT calculations are particularly powerful in explaining the origins of stereoselectivity in chemical reactions. rsc.org For reactions involving substituted cyclopropanes, such as the formation of 1β-Allyl-2α-phenylcyclopropane, the stereochemical outcome is dictated by the subtle energy differences between diastereomeric transition states. These energy differences can be dissected using DFT to pinpoint the controlling factors, which often involve a combination of steric hindrance and electronic interactions (e.g., electrostatic, orbital overlap). nih.gov

For instance, in the cyclopropanation of an alkene, the approach of the carbene reagent can be influenced by the substituents on the alkene. DFT can model the transition states for different approach trajectories, and the calculated activation energies reveal the most favorable pathway. Analysis of the transition state geometries can highlight key steric clashes or stabilizing noncovalent interactions, such as CH-π interactions, that govern which diastereomer is formed preferentially. rsc.org Computational studies on biocatalytic cyclopropanation reactions have used DFT and molecular dynamics to show how the steric environment of an enzyme's active site can force substrates into specific conformations, leading to high diastereoselectivity that might not be achievable with traditional chemical catalysts. nih.govresearchgate.net

The strained C-C bonds of the cyclopropane ring make it susceptible to ring-opening and rearrangement reactions. pearson.com DFT calculations are used to explore the potential energy surfaces (PES) of these transformations, providing detailed mechanistic insights. ethz.ch By locating the transition states and intermediates, a complete energy profile for a reaction can be constructed.

For example, the vinylcyclopropane (B126155) rearrangement, a classic transformation of molecules containing a vinyl-substituted cyclopropane, involves the conversion to a cyclopentene (B43876). For a molecule like 1β-Allyl-2α-phenylcyclopropane, which contains an analogous allyl group, similar rearrangements are conceivable. DFT studies on related systems have shown that these rearrangements can proceed through diradical intermediates. researchgate.net The calculations can determine the activation barriers for ring-opening to form the diradical, subsequent bond rotations, and the final ring-closing step to form the five-membered ring. These studies can also predict how substituents, like the phenyl group, stabilize radical intermediates and influence the reaction rates and stereochemical outcomes. researchgate.netresearchgate.netresearchgate.net

| Computational Method | Application in Cyclopropane Chemistry | Key Insights |

| Density Functional Theory (DFT) | Calculating reaction pathways and transition state energies. researchgate.net | Elucidation of reaction mechanisms, prediction of product selectivity. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Confirming that a calculated transition state connects the correct reactant and product. | Verification of the reaction pathway. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Analyzing charge distribution and orbital interactions. | Understanding electronic effects of substituents on stability and reactivity. researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis for Substituted Cyclopropanes

While quantum chemical calculations typically focus on static structures at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules at finite temperatures. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape and the observation of molecular motions over time. nih.gov

For a flexible molecule like 1β-Allyl-2α-phenylcyclopropane, multiple conformations are possible due to the rotation around the single bonds connecting the allyl and phenyl groups to the cyclopropane ring. The relative orientation of these substituents is crucial as it affects the molecule's reactivity and interactions. MD simulations can be used to explore the accessible conformational space and determine the relative populations of different conformers. researchgate.netdoi.org

Conformational analysis of substituted phenylcyclopropanes has shown a general preference for a "bisected" conformation, where the phenyl ring plane is aligned to maximize conjugation with the cyclopropane's Walsh orbitals. pageplace.deresearchgate.net However, bulky substituents can introduce steric strain that favors other, non-bisected conformations. pageplace.de MD simulations, often in conjunction with quantum mechanics (QM/MM methods) or followed by DFT single-point energy calculations, can provide a detailed picture of the conformational preferences and the energy barriers to rotation, offering insights into the dynamic equilibrium between different shapes the molecule can adopt. soton.ac.uknih.gov

Heavy-Atom Tunneling in Cyclopropane Rearrangements

Quantum mechanical tunneling is a phenomenon where a particle can pass through an energy barrier even if it does not have enough energy to overcome it classically. While most commonly associated with the transfer of light particles like electrons and protons, tunneling of heavier atoms, such as carbon, can also occur and significantly impact reaction rates, especially at low temperatures. comporgchem.comchemrxiv.org This phenomenon is known as heavy-atom tunneling.

Rearrangements of cyclopropane derivatives, particularly those involving the breaking and forming of carbon-carbon bonds, are potential candidates for observing heavy-atom tunneling. Computational studies on the ring expansion of cyclopropylcarbene to cyclobutene, for example, have shown that carbon tunneling plays a major role. nih.gov Similarly, the ring-opening of the cyclopropylcarbinyl radical has been predicted to proceed rapidly at cryogenic temperatures via carbon tunneling. comporgchem.com

Structure Reactivity Relationships in 1β Allyl 2α Phenylcyclopropane and Analogues

Influence of Allyl and Phenyl Substituents on Cyclopropane (B1198618) Ring Strain and Reactivity

The presence of allyl and phenyl substituents on the cyclopropane ring significantly influences its reactivity, primarily by activating the strained C-C bonds towards cleavage. The cyclopropyl (B3062369) group possesses unique electronic properties, with its C-C bonds having a high degree of p-character, allowing for conjugation with adjacent π-systems. semanticscholar.orgunl.pt

The phenyl group, in particular, acts as a powerful activating substituent. It can engage in conjugation with the Walsh orbitals of the cyclopropane ring, effectively donating electron density. unl.pt This interaction has two major consequences: it polarizes the adjacent C-C bonds and stabilizes intermediates formed during ring-opening reactions, such as carbocations or radicals. Research has shown that cyclopropanes bearing aryl substituents at the C2 position react significantly faster in nucleophilic ring-opening reactions compared to their unsubstituted counterparts. nih.govresearchgate.netscilit.com This enhanced reactivity is attributed to the stabilization of the transition state through π-delocalization.

The allyl group also contributes to the activation of the ring. Its π-bond can participate in various pericyclic reactions and can be attacked by electrophiles or radical species, often initiating a cascade that involves the cyclopropane ring. Furthermore, the allyl group can influence the strain energy itself, although this effect is generally less pronounced than its role in providing a reactive handle for initiating ring-opening. The combined presence of both the phenyl and allyl groups creates a molecule primed for a variety of transformations that exploit the release of ring strain.

| Substituent | Primary Electronic Effect | Influence on Ring C-C Bonds | Impact on Ring-Opening Reactivity |

|---|---|---|---|

| Phenyl (C₆H₅) | Electron-donating (via conjugation) | Polarizes and weakens adjacent bonds | Strongly activating; stabilizes intermediates |

| Allyl (CH₂CH=CH₂) | π-System availability | Provides a site for reaction initiation | Moderately activating; enables specific reaction pathways |

| None (H) | N/A (Reference) | Relatively inert | Low (requires harsh conditions) |

Stereochemical Control over Reaction Pathways and Product Distribution

The specific spatial arrangement of substituents on the cyclopropane ring is a critical factor in determining the outcome of its reactions. In 1β-allyl-2α-phenylcyclopropane, the trans relationship between the allyl and phenyl groups exerts profound stereochemical control over reaction pathways, leading to specific product distributions. This control arises from steric hindrance, which dictates the face of the ring that reagents can approach, and from orbital overlap considerations that favor certain transition state geometries.

For instance, in transition-metal-catalyzed reactions, the catalyst may coordinate preferentially to one face of the molecule, guided by the existing stereochemistry. nih.govnih.gov In cycloaddition reactions involving activated cyclopropanes, the use of unsymmetrical starting materials can lead to a reduction in diastereoselectivity, whereas symmetrically substituted cyclopropanes often provide products in a highly regio- and diastereocontrolled manner. lboro.ac.uk

The stereochemistry of the starting material is preserved or transformed in a predictable way during many ring-opening reactions. For example, the thermal vinylcyclopropane (B126155) rearrangement is known to proceed through stereospecific pathways. The defined α and β positions of the phenyl and allyl groups in the parent molecule will direct the formation of specific stereoisomers in the resulting cyclopentene (B43876) product. This principle of stereocontrol is fundamental to the use of substituted cyclopropanes as building blocks in asymmetric synthesis, allowing for the construction of complex molecules with defined three-dimensional structures. scispace.com

Electronic Effects of Substituents on Ring Activation and Stability

The electronic nature of the substituents is a primary determinant of the cyclopropane ring's susceptibility to cleavage. The phenyl group in 1β-allyl-2α-phenylcyclopropane is a classic example of an activating group that operates through powerful electronic effects. By donating electron density into the ring through conjugation, it lowers the energy barrier for heterolytic bond cleavage, particularly for the bond between the two substituted carbons (C1-C2), as this process can lead to a resonance-stabilized benzylic carbocation intermediate. unl.ptresearchgate.net

Kinetic studies on the ring-opening of 2-aryl-substituted cyclopropanes with nucleophiles have provided quantitative insight into these electronic effects. nih.govresearchgate.net Variation of the electronic properties of substituents on the aryl group (e.g., from electron-donating to electron-withdrawing) has been shown to give rise to parabolic Hammett relationships. nih.govresearchgate.netscilit.com This complex relationship suggests that the transition state is stabilized by both electron-donating groups (which stabilize positive charge development) and electron-withdrawing groups (which can stabilize developing negative charge or polarize the bond), highlighting an advanced C1–C2 bond polarization in the transition state. researchgate.net

The allyl group, while not a strong resonance donor like the phenyl group, influences the electronic landscape through its π-bond. It can be involved in radical-initiated ring-opening, where an initial radical addition to the double bond is followed by cleavage of the cyclopropane ring to form a stabilized allylic radical. nih.gov

| Substituent on Phenyl Ring (para-position) | Hammett Parameter (σₚ) | Electronic Nature | Predicted Effect on Rate (vs. Phenyl) |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Strongly Donating | Increase |

| -CH₃ (Methyl) | -0.17 | Donating | Slight Increase |

| -H (Hydrogen) | 0.00 | Neutral (Reference) | Reference |

| -Cl (Chloro) | +0.23 | Withdrawing (Inductive) | Increase/Decrease (Parabolic Effect) nih.govresearchgate.net |

| -NO₂ (Nitro) | +0.78 | Strongly Withdrawing | Increase (Parabolic Effect) nih.govresearchgate.net |

Role of Conformational Flexibility in Reactivity Profiles

While often depicted as a rigid triangle, the substituted cyclopropane ring and its appendages possess significant conformational flexibility, which plays a crucial role in its reactivity. For the phenyl substituent, the key conformational variable is the dihedral angle between the plane of the aromatic ring and the plane of the cyclopropane ring. The two primary conformations are the "bisected" and "perpendicular" forms.

Maximum conjugative stabilization—and therefore maximum activation of the ring—occurs in the bisected conformation, where the plane of the phenyl ring is perpendicular to the C1-C2 bond and bisects the C2-C1-C3 angle. unl.pt This alignment allows for optimal overlap between the phenyl π-system and the Walsh orbitals of the cyclopropane. In the perpendicular conformation, this overlap is minimized, reducing the electronic activation. Consequently, the reactivity of the molecule is highly dependent on the equilibrium population of these conformers and the energy barrier to rotation. Reactions that proceed via a stabilized intermediate will preferentially occur from the bisected conformation.

Synthetic Applications of Allyl and Phenyl Substituted Cyclopropanes

Cyclopropane (B1198618) Derivatives as Versatile Building Blocks in Complex Organic Synthesis

Cyclopropane derivatives are prized intermediates in organic synthesis due to the high ring strain (approximately 27.5 kcal/mol) of the three-membered ring. This strain can be strategically released in a variety of ring-opening reactions, providing access to acyclic structures with defined stereochemistry. Furthermore, the cyclopropane ring can act as a conformational constraint, influencing the stereochemical outcome of reactions on its substituents.

The presence of both an allyl and a phenyl group on the cyclopropane core of 1β-allyl-2α-phenylcyclopropane offers a rich platform for synthetic diversification. The phenyl group can exert electronic effects and serve as a handle for further transformations, while the allyl group is ripe for a multitude of addition and rearrangement reactions. The trans relationship between these two groups is a critical stereochemical feature that can direct the approach of reagents and influence the stereoselectivity of subsequent transformations.

The general synthetic utility of substituted cyclopropanes is well-documented. For instance, donor-acceptor cyclopropanes are known to undergo a variety of ring-opening and cycloaddition reactions. While 1β-allyl-2α-phenylcyclopropane does not fit the classic donor-acceptor pattern, the phenyl group can be considered a weak donor and the cyclopropane ring itself can participate in reactions with electrophiles and radicals. The reactivity of vinylcyclopropanes, which are structurally related to allylcyclopropanes, has been extensively studied. These compounds are known to undergo thermal and metal-catalyzed rearrangements to afford five-membered rings, a transformation known as the vinylcyclopropane (B126155) rearrangement.

Strategies for Further Functionalization of the Allyl Moiety

The allyl group in 1β-allyl-2α-phenylcyclopropane is a versatile functional handle that can be modified in numerous ways to introduce new functional groups and build molecular complexity. Standard alkene chemistries can be applied to the allyl moiety, often with high levels of regio- and stereocontrol.

Table 1: Potential Functionalization Reactions of the Allyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

| Epoxidation | m-CPBA, CH₂Cl₂ | 1β-(Oxiran-2-ylmethyl)-2α-phenylcyclopropane |

| Dihydroxylation | OsO₄ (cat.), NMO | 1β-(2,3-Dihydroxypropyl)-2α-phenylcyclopropane |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(2α-Phenylcyclopropyl)propan-1-ol |

| Ozonolysis | 1. O₃, CH₂Cl₂; 2. Me₂S | (2α-Phenylcyclopropyl)acetaldehyde |

| Heck Coupling | Aryl halide, Pd catalyst, base | 1β-(3-Arylallyl)-2α-phenylcyclopropane |

One of the most powerful transformations of allyl groups is olefin metathesis. Cross-metathesis with other olefins, catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, can be employed to introduce a wide variety of substituents. Ring-closing metathesis is also a possibility if a second double bond is introduced into the molecule.

Furthermore, the allylic position is susceptible to functionalization. For example, allylic oxidation reactions can introduce hydroxyl or carbonyl groups. Radical-mediated additions to the double bond can also be used to form new carbon-carbon and carbon-heteroatom bonds. The stereochemistry of the cyclopropane ring and the presence of the bulky phenyl group can be expected to influence the facial selectivity of these reactions.

Transformations of the Phenyl Group for Molecular Diversification

The phenyl group of 1β-allyl-2α-phenylcyclopropane provides another avenue for molecular diversification. Electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups onto the aromatic ring. The directing effects of the cyclopropylmethyl substituent would need to be considered in these reactions.

Table 2: Potential Transformations of the Phenyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 1β-Allyl-2α-(nitrophenyl)cyclopropane |

| Halogenation | Br₂, FeBr₃ | 1β-Allyl-2α-(bromophenyl)cyclopropane |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 1β-Allyl-2α-(acylphenyl)cyclopropane |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 1β-Allyl-2α-(biphenyl)cyclopropane |

| Birch Reduction | Na, NH₃, EtOH | 1β-Allyl-2α-(cyclohexa-1,4-dienyl)cyclopropane |

For substrates where the phenyl group is pre-functionalized with a halide, transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds, linking the cyclopropane scaffold to other molecular fragments. Moreover, the aromatic ring can be hydrogenated to a cyclohexyl ring, which can introduce new stereocenters and alter the molecule's three-dimensional shape.

Tandem Reactions and Cascade Processes Involving 1β-Allyl-2α-phenylcyclopropane

The true synthetic power of 1β-allyl-2α-phenylcyclopropane lies in its potential to participate in tandem and cascade reactions, where multiple bond-forming events occur in a single operation. The proximity of the allyl and phenyl groups, constrained by the cyclopropane ring, can facilitate intramolecular reactions.

A particularly intriguing possibility is a tandem reaction involving a Cope rearrangement of the allyl group. While a classic Cope rearrangement requires a 1,5-diene, it is conceivable that under certain conditions, such as the presence of a transition metal catalyst, the allyl group could be isomerized to a propenyl group, setting the stage for a vinylcyclopropane rearrangement.

More directly, the interaction of the allyl and phenyl groups can be exploited in cascade reactions. For example, a reaction initiated at the allyl group could lead to an intermediate that then reacts with the phenyl ring. An example of such a process is a radical-initiated cyclization, where a radical added to the allyl double bond could subsequently attack the aromatic ring.

Furthermore, in a related system, 1,1-divinyl-2-phenylcyclopropanes have been shown to undergo a tandem aromatic Cope rearrangement followed by an ene reaction. beilstein-journals.orgresearchgate.net While 1β-allyl-2α-phenylcyclopropane is not a divinylcyclopropane, this precedent highlights the potential for the phenyl ring to participate in sigmatropic rearrangements when suitably positioned relative to a vinyl (or allyl) group on a cyclopropane. Such a transformation in an analogous system could lead to the formation of complex polycyclic structures.

The development of new catalytic methods will undoubtedly unlock novel cascade reactions for this class of compounds. For instance, a transition metal could coordinate to both the allyl double bond and the phenyl π-system, bringing them into proximity and facilitating otherwise disfavored transformations.

Biological and Mechanistic Relevance of Cyclopropane Motifs Focus on Molecular Interactions and Probes

Cyclopropyl (B3062369) Groups as Conformational Constraints in Biomolecules

The incorporation of a cyclopropane (B1198618) ring into a molecule introduces significant conformational rigidity. researchgate.net Unlike flexible alkyl chains, the triangular structure of cyclopropane locks adjacent substituents into specific spatial orientations. This property is highly advantageous in the design of biomolecules and therapeutic agents.

Key impacts of cyclopropyl conformational constraints include:

Receptor Binding: By restricting the available conformations of a molecule, the cyclopropyl group can pre-organize the pharmacophoric elements into a geometry that is optimal for binding to a biological target, such as a receptor or enzyme active site. iris-biotech.de This can lead to a more favorable entropic contribution to the binding affinity. researchgate.netacs.org In 1beta-Allyl-2alpha-phenylcyclopropane, the cyclopropane ring rigidly holds the phenyl and allyl groups in a cis configuration, defining the precise distance and angle between these two functional groups.

Structure-Activity Relationship (SAR) Studies: The fixed geometry imposed by the cyclopropane ring is invaluable for probing SAR. It allows medicinal chemists to investigate the importance of the specific spatial arrangement of substituents for biological activity. iris-biotech.de For instance, comparing the activity of the cis isomer (like 1beta-Allyl-2alpha-phenylcyclopropane) with its trans counterpart can provide clear insights into the geometric requirements of the binding pocket.

Peptidomimetics: In peptide-based drug design, cyclopropane-containing amino acids are used to create conformationally restricted peptide analogs. acs.orgresearchgate.net This restriction can prevent proteolytic degradation and enforce a specific secondary structure (e.g., a β-turn) that is crucial for activity. acs.org

| Linker Type | Example Structure | Rotatable Bonds | Conformational Flexibility | Biological Implication |

|---|---|---|---|---|

| Propyl Chain | 1-Phenyl-4-hexene | Multiple C-C single bonds | High | Molecule can adopt many shapes; potential for off-target binding. |

| Cyclopropyl Ring | 1-Allyl-2-phenylcyclopropane | Limited (within substituents) | Low (core is rigid) | Molecule is locked in a specific conformation, enhancing potency and selectivity. researchgate.netiris-biotech.de |

Enzyme-Catalyzed Ring-Opening Mechanisms and Cyclopropane Derivatives as Mechanistic Probes

The significant ring strain in cyclopropanes (approximately 27 kcal/mol) makes them susceptible to ring-opening reactions. researchgate.net This inherent reactivity can be harnessed by enzymes, allowing cyclopropane-containing molecules to serve as powerful mechanistic probes or even irreversible inhibitors. nih.gov

Enzymatic ring-opening can proceed through several pathways:

Carbocation-mediated: Many enzymes, particularly in the terpenoid synthase family, catalyze reactions involving carbocationic intermediates. nih.gov An enzyme's active site can facilitate the opening of a cyclopropane ring to generate a reactive carbocation, which can then be trapped by a nucleophile or undergo further rearrangement.

Radical-mediated: Some enzymes can initiate ring-opening through a radical-based mechanism, often involving a radical S-adenosylmethionine (SAM) cofactor.

Nucleophilic Attack: In "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating group (like a phenyl ring) and an electron-accepting group, the ring is polarized and activated for nucleophilic attack. nih.govscispace.com This can lead to a covalent bond between the cyclopropane-derived substrate and an enzymatic nucleophile (e.g., cysteine, serine), resulting in irreversible inhibition.

The structure of 1beta-Allyl-2alpha-phenylcyclopropane, with its phenyl group and adjacent allyl group, makes it a potential substrate for enzymes that can metabolize strained rings, such as cytochrome P450s. The enzyme could catalyze the epoxidation of the allyl double bond or hydroxylation of the phenyl ring, but it could also directly interact with the strained ring. If the ring were to open, it could form a reactive intermediate capable of alkylating the enzyme, thereby providing insights into the enzyme's catalytic mechanism and active site architecture. researchgate.net

| Mechanism Type | Key Intermediate | Enzyme Class Example | Outcome for the Probe |

|---|---|---|---|

| Electrophilic Addition | Carbocation | Terpene Synthases nih.gov | Rearrangement or trapping by nucleophiles. |

| Nucleophilic Attack | Covalent Adduct | Hydrolases, Transferases | Irreversible enzyme inhibition (covalent labeling). scispace.com |

| Oxidative Cleavage | Radical Cation | Cytochrome P450s | Formation of metabolized, ring-opened products. |

Pharmacophore Modeling and Ligand Design for Cyclopropane-Containing Systems

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govnih.gov The rigid nature of the cyclopropane scaffold makes it an excellent component for defining the geometry of a pharmacophore model.

While traditional pharmacophore models are static, representing a single binding conformation, biological recognition is a dynamic process. nih.govsemanticscholar.org Dynamics-based pharmacophore models, or "dynophores," are generated from molecular dynamics (MD) simulations and capture the flexibility of both the ligand and the receptor over time. semanticscholar.orgdergipark.org.tr This approach provides a more realistic and comprehensive view of the key interactions necessary for binding.

For a molecule like 1beta-Allyl-2alpha-phenylcyclopropane, while the cyclopropane core is rigid, the phenyl and allyl substituents possess rotational freedom. An MD simulation of this ligand in a binding pocket would reveal the most probable orientations of these groups and the specific interactions (e.g., pi-pi stacking of the phenyl ring, hydrophobic interactions of the allyl group) that are maintained throughout the simulation. A dynophore model would represent these persistent interactions as feature clouds, offering a more robust tool for virtual screening and ligand design compared to a static model. semanticscholar.orgacs.org

A pharmacophore model for a ligand containing the 1-allyl-2-phenylcyclopropane scaffold would identify several key structural features responsible for molecular interactions. nih.gov The defined stereochemistry is crucial as it dictates the precise spatial relationship between these features.

For 1beta-Allyl-2alpha-phenylcyclopropane, these features would likely be:

Aromatic/Hydrophobic Feature: The phenyl ring provides a large, hydrophobic surface capable of engaging in van der Waals, hydrophobic, or aromatic (pi-pi, cation-pi) interactions.

Hydrophobic Feature: The allyl group serves as another hydrophobic feature. Its double bond also offers the potential for pi-stacking interactions.

Defined Spatial Relationship: The cyclopropane ring acts as a rigid spacer, fixing the distance and relative orientation between the centroids of the phenyl and allyl groups. This geometric constraint is a critical component of the pharmacophore.

| Structural Moiety | Pharmacophoric Feature Type | Potential Molecular Interaction |

|---|---|---|

| Phenyl Ring | Aromatic, Hydrophobic | Pi-pi stacking, Cation-pi, Hydrophobic packing |

| Allyl Group | Hydrophobic | Van der Waals forces, Hydrophobic packing |

| Cyclopropane Ring | Steric Volume / Linker | Defines the 3D geometry and spatial vector between other features. |

Role of Cyclopropane Strain in Inducing Molecular Activation or Reactivity in Biological Contexts

The high reactivity of the cyclopropane ring is a direct consequence of its substantial ring strain, which is composed of angle strain and torsional strain. quora.comwikipedia.org The C-C-C bond angles are compressed to 60° from the ideal sp³ tetrahedral angle of 109.5°, leading to poor orbital overlap and "bent bonds". quora.comwikipedia.org This strain weakens the C-C bonds and imparts significant "p-character," making the cyclopropane ring behave electronically similar to an alkene in some contexts. acs.org

In a biological setting, this stored strain energy can be released to drive a chemical reaction. An enzyme can act as a catalyst to lower the activation energy for ring-opening, exploiting the inherent reactivity of the cyclopropane. researchgate.net For example, a Lewis acid (like a metal ion) or a Brønsted acid (like a protonated amino acid residue) in an enzyme's active site can coordinate to a substituent or the edge of the cyclopropane ring, polarizing the C-C bonds and facilitating their cleavage by a weak nucleophile.

This principle is the basis for using cyclopropane-containing molecules as mechanism-based inactivators. The molecule (a pro-drug or pro-inhibitor) binds to the enzyme and is "activated" by the enzyme's own catalytic machinery, which induces the ring to open. This process unmasks a highly reactive electrophile that then forms a covalent bond with the enzyme, leading to its inactivation. researchgate.net The reactivity of 1beta-Allyl-2alpha-phenylcyclopropane is therefore intrinsically linked to its ring strain, providing a latent potential for molecular activation within a suitable biological environment.

| Cycloalkane | Ring Size | Approximate Strain Energy (kcal/mol) | Relative Reactivity |

|---|---|---|---|

| Cyclopropane | 3 | 27.5 | High quora.com |

| Cyclobutane | 4 | 26.5 | Moderate |

| Cyclopentane | 5 | 6.5 | Low |

| Cyclohexane | 6 | 0 | Very Low (strain-free chair conformation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.